molecular formula C15H18BrN3O2 B4963898 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4963898
M. Wt: 352.23 g/mol
InChI Key: DQBUFJBEPRYPGZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a methylpiperazinyl group, and a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Methylpiperazinyl Group: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of bromine.

    1-(3-Methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUFJBEPRYPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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